(2R)-4-(Benzyloxy)-2-methylbutanoic acid
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Overview
Description
(2R)-4-(Benzyloxy)-2-methylbutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(Benzyloxy)-2-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methylbutanoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with benzyl alcohol in the presence of a strong acid catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(Benzyloxy)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-4-(Benzyloxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-(Benzyloxy)-2-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-catalyzed reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(Methoxy)-2-methylbutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-4-(Ethoxy)-2-methylbutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(2R)-4-(Benzyloxy)-2-methylbutanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
86227-43-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-2-methyl-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(12(13)14)7-8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
NTXSNTMUQLZBJV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCOCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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